4-Amino-2-methyl-6-(5-methyl-1,3-benzoxazol-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-methyl-6-(5-methyl-1,3-benzoxazol-2-yl)phenol is an organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound is characterized by the presence of an amino group, a methyl group, and a phenol group attached to the benzoxazole core
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which share a similar structure with the compound, are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Based on the structural similarity to indole derivatives, it can be inferred that the compound might interact with its targets and induce changes at the cellular level .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Result of Action
It’s worth noting that indole derivatives have been found to exhibit various biologically vital properties .
Biochemical Analysis
Biochemical Properties
The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified .
Cellular Effects
It’s possible that the compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s likely that the compound exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are yet to be identified .
Metabolic Pathways
Any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, are yet to be identified .
Transport and Distribution
Any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, are yet to be identified .
Subcellular Localization
Any targeting signals or post-translational modifications that direct it to specific compartments or organelles are yet to be identified .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methyl-6-(5-methyl-1,3-benzoxazol-2-yl)phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Substituents: The introduction of the amino, methyl, and phenol groups can be achieved through various substitution reactions. For example, nitration followed by reduction can introduce the amino group, while Friedel-Crafts alkylation can introduce the methyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-methyl-6-(5-methyl-1,3-benzoxazol-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) can be employed.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of a nitro group would yield an amino group.
Scientific Research Applications
4-Amino-2-methyl-6-(5-methyl-1,3-benzoxazol-2-yl)phenol has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of materials with specific properties, such as dyes or polymers.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-methylphenol: Similar structure but lacks the benzoxazole ring.
2-Methyl-6-(5-methyl-1,3-benzoxazol-2-yl)phenol: Similar structure but lacks the amino group.
4-Amino-6-(5-methyl-1,3-benzoxazol-2-yl)phenol: Similar structure but lacks the methyl group on the phenol ring.
Uniqueness
4-Amino-2-methyl-6-(5-methyl-1,3-benzoxazol-2-yl)phenol is unique due to the specific combination of functional groups and the benzoxazole core. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.
Properties
IUPAC Name |
4-amino-2-methyl-6-(5-methyl-1,3-benzoxazol-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-8-3-4-13-12(5-8)17-15(19-13)11-7-10(16)6-9(2)14(11)18/h3-7,18H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIDXHLESRNGJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C(=CC(=C3)N)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.